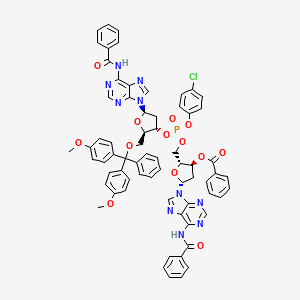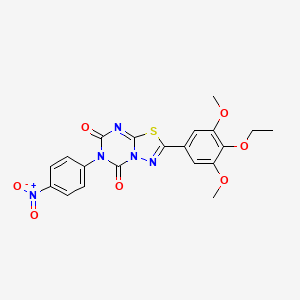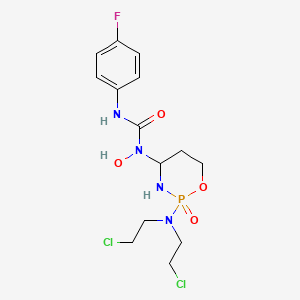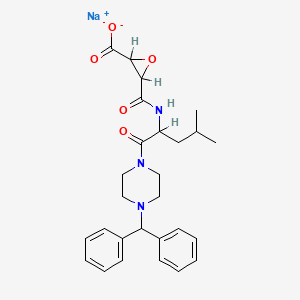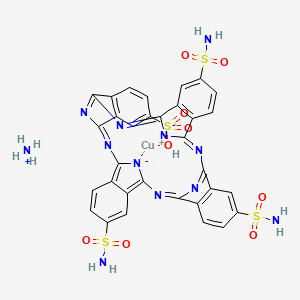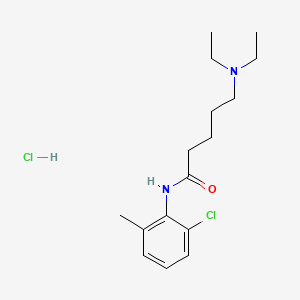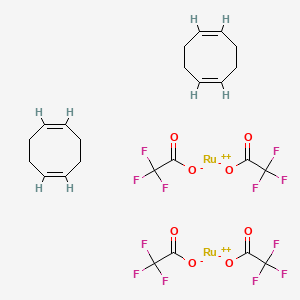
(Ru(COD)(CF3OCO)2)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (Ru(COD)(CF3OCO)2)2 is a ruthenium-based complex where COD stands for cyclooctadiene and CF3OCO represents trifluoroacetate. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. Ruthenium complexes are known for their versatility and are widely used in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ru(COD)(CF3OCO)2)2 typically involves the reaction of ruthenium trichloride with cyclooctadiene and trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
RuCl3+COD+2CF3COOH→(Ru(COD)(CF3OCO)2)2+HCl
The reaction is usually performed in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Ru(COD)(CF3OCO)2)2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a coordinating solvent like acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium tetroxide, while reduction can yield ruthenium hydride complexes.
Scientific Research Applications
(Ru(COD)(CF3OCO)2)2: has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Biology: Ruthenium complexes are explored for their potential as anticancer agents due to their ability to interact with DNA.
Medicine: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism by which (Ru(COD)(CF3OCO)2)2 exerts its effects involves the coordination of the ruthenium center with various substrates. The cyclooctadiene ligand provides a stable environment for the ruthenium, while the trifluoroacetate ligands enhance the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological systems or substrate activation in catalytic processes.
Comparison with Similar Compounds
(Ru(COD)(CF3OCO)2)2: can be compared with other ruthenium complexes such as:
(Ru(COD)Cl2): This complex has similar catalytic properties but different reactivity due to the presence of chloride ligands.
(Ru(bpy)3)2+: A well-known ruthenium complex used in photochemistry and electrochemistry.
(Ru(p-cymene)Cl2): Another ruthenium complex with different ligands, used in hydrogenation and transfer hydrogenation reactions.
The uniqueness of This compound lies in its combination of cyclooctadiene and trifluoroacetate ligands, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
133873-70-8 |
|---|---|
Molecular Formula |
C24H24F12O8Ru2 |
Molecular Weight |
870.6 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C8H12.4C2HF3O2.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);;/q;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;; |
InChI Key |
PDVWLQCCZLFCJV-LFKSYLCDSA-J |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.[Ru+2].[Ru+2] |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


